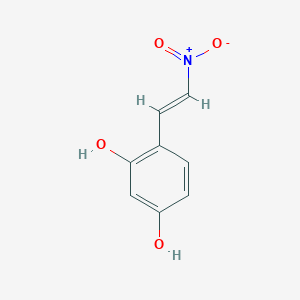![molecular formula C11H20N2O2 B3176057 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one CAS No. 96921-42-5](/img/structure/B3176057.png)
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one
Descripción general
Descripción
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one is an organic compound with the molecular formula C11H20N2O2. It is a versatile material used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery and organic synthesis.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withCathepsin F , a cysteine protease involved in protein degradation .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Given its potential interaction with Cathepsin F, it may influence protein degradation pathways.
Métodos De Preparación
The synthesis of 1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one involves several steps. One common method includes the reaction of morpholine with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a reactant in the synthesis of various organic compounds, including selective adenosine A2A receptor antagonists and quinoline derivatives with antimicrobial activity.
Biology: The compound is used in studies related to cell signaling and receptor interactions.
Medicine: It is involved in drug discovery processes, particularly in the development of antidepressants and antimalarials.
Industry: The compound’s unique properties make it valuable in industrial applications, including the production of bioavailable P2Y12 antagonists for inhibition of platelet aggregation.
Comparación Con Compuestos Similares
1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
4-Morpholinopiperidine: Used in the synthesis of various bioactive molecules.
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Approved for the treatment of non-small cell lung cancer.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Identified as a substance of very high concern due to its toxic properties.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(14)12-4-2-11(3-5-12)13-6-8-15-9-7-13/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXKEGWGBVPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)





![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)


![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)


